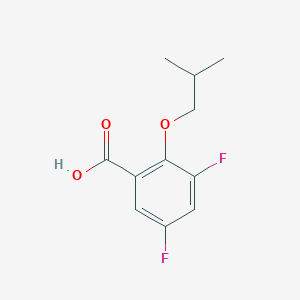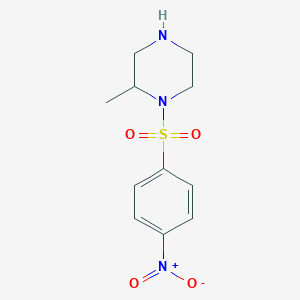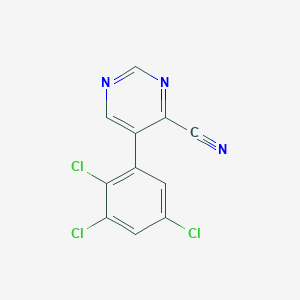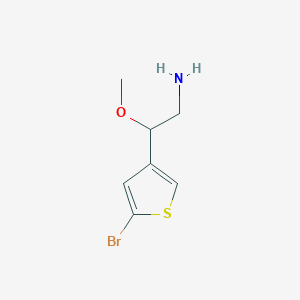
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
科学的研究の応用
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
類似化合物との比較
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
4-(pyrrolidin-3-yl)benzonitrile derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other benzenesulfonamide derivatives: These compounds have variations in the amino and alkyl groups attached to the benzenesulfonamide core
The uniqueness of this compound lies in its specific combination of cyclopentylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H29N3O2S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
4-[(cyclopentylamino)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-11-10-16(14-21)13-20-24(22,23)18-8-6-15(7-9-18)12-19-17-4-2-3-5-17/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
InChIキー |
WRHNFEVAEHACQU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)






![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

